molecular formula C30H32N2O4 B266833 4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266833
M. Wt: 484.6 g/mol
InChI Key: AUBCSURWDNQMNS-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that belongs to the family of pyrrolone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, it has been found to exhibit antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potential applications in the field of medicinal chemistry. It exhibits various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

Future Directions

There are several future directions for the study of 4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to study its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail to better understand how it exhibits its biological activities. Additionally, further studies can be conducted to optimize the synthesis method to make this compound more readily available for research purposes.

Synthesis Methods

The synthesis of 4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-butoxy-2-methylbenzoic acid, 4-ethylbenzaldehyde, 3-pyridinecarboxaldehyde, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography.

Scientific Research Applications

4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

(E)-(4-butoxy-2-methylphenyl)-[2-(4-ethylphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate

InChI

InChI=1S/C30H32N2O4/c1-4-6-16-36-24-13-14-25(20(3)17-24)28(33)26-27(23-11-9-21(5-2)10-12-23)32(30(35)29(26)34)19-22-8-7-15-31-18-22/h7-15,17-18,27,33H,4-6,16,19H2,1-3H3/b28-26+

InChI Key

AUBCSURWDNQMNS-BYCLXTJYSA-N

Isomeric SMILES

CCCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)CC)/[O-])C

SMILES

CCCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)CC)O)C

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)CC)[O-])C

Origin of Product

United States

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